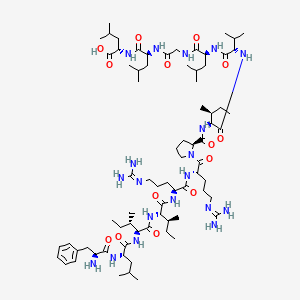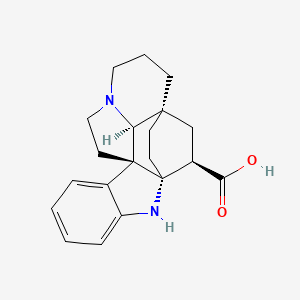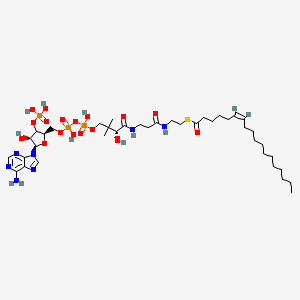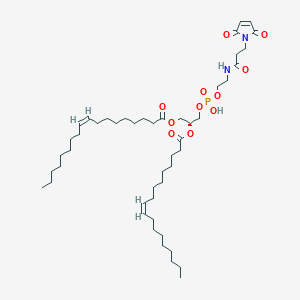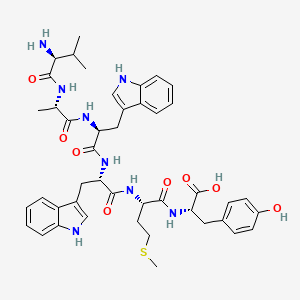
L-Tyrosine, L-valyl-L-alanyl-L-tryptophyl-L-tryptophyl-L-methionyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Soystatin is a novel peptide derived from soybean protein, specifically from soybean glycinin. It is known for its significant ability to bind bile acids and inhibit cholesterol absorption in vivo. The peptide sequence of soystatin is Val-Ala-Trp-Trp-Met-Tyr. This compound has garnered attention due to its potential hypocholesterolemic effects, making it a promising candidate for cardiovascular disease research .
準備方法
Synthetic Routes and Reaction Conditions
Soystatin is typically extracted from soybean protein through enzymatic hydrolysis. The process involves the use of specific enzymes to break down soybean glycinin into smaller peptide fragments, including soystatin. The enzymatic hydrolysis is carried out under controlled conditions of pH, temperature, and enzyme concentration to ensure the optimal yield of soystatin .
Industrial Production Methods
In an industrial setting, the production of soystatin involves large-scale enzymatic hydrolysis of soybean protein. The process includes the following steps:
Extraction of Soybean Protein: Soybeans are processed to extract the protein, which is then purified.
Enzymatic Hydrolysis: The purified soybean protein is subjected to enzymatic hydrolysis using specific proteases.
Separation and Purification: The resulting peptide mixture is separated and purified to isolate soystatin. Techniques such as chromatography are commonly used for this purpose.
Drying and Packaging: The purified soystatin is dried and packaged for further use
化学反応の分析
Types of Reactions
Soystatin primarily undergoes binding reactions with bile acids. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The primary reaction of interest is its ability to bind bile acids, which reduces the micellar solubility of cholesterol and inhibits its absorption .
Common Reagents and Conditions
The binding reaction of soystatin with bile acids occurs under physiological conditions, such as those found in the gastrointestinal tract. The presence of bile acids and the appropriate pH and temperature conditions facilitate this binding reaction .
Major Products Formed
The major product formed from the interaction of soystatin with bile acids is a complex that reduces the micellar solubility of cholesterol. This complex formation leads to decreased cholesterol absorption in the intestines .
科学的研究の応用
Soystatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Soystatin exerts its effects by binding to bile acids in the gastrointestinal tract. This binding reduces the micellar solubility of cholesterol, thereby inhibiting its absorption. The molecular targets involved in this process include bile acids and cholesterol micelles. The pathway involves the direct interaction of soystatin with bile acids, leading to the formation of a complex that prevents cholesterol from being absorbed into the bloodstream .
類似化合物との比較
Soystatin is unique due to its strong bile acid-binding capacity and its ability to inhibit cholesterol absorption. Similar compounds include:
VVYP: A peptide with hypotriglyceridemic action found in globin digests.
KRES and Apolipoprotein A-I mimetic peptides: These peptides interact with lipids and activate antioxidant enzymes, contributing to their anti-inflammatory and anti-atherogenic properties.
Soystatin stands out due to its specific origin from soybean protein and its potent bile acid-binding ability, which is comparable to that of hypocholesterolemic medicines like cholestyramine .
特性
CAS番号 |
510725-34-5 |
|---|---|
分子式 |
C44H54N8O8S |
分子量 |
855.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H54N8O8S/c1-24(2)38(45)43(58)48-25(3)39(54)50-35(20-27-22-46-32-11-7-5-9-30(27)32)42(57)51-36(21-28-23-47-33-12-8-6-10-31(28)33)41(56)49-34(17-18-61-4)40(55)52-37(44(59)60)19-26-13-15-29(53)16-14-26/h5-16,22-25,34-38,46-47,53H,17-21,45H2,1-4H3,(H,48,58)(H,49,56)(H,50,54)(H,51,57)(H,52,55)(H,59,60)/t25-,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
KPFNYWOBQUAVBG-RFFIAGBUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


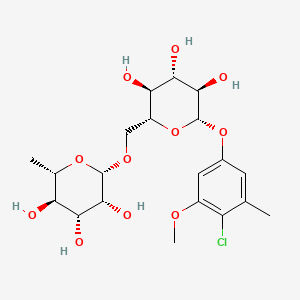
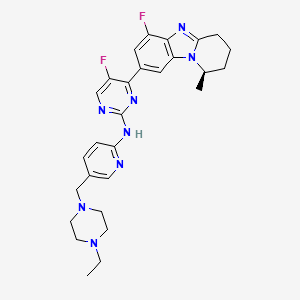


![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
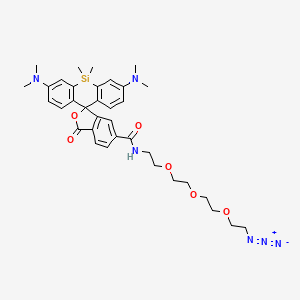

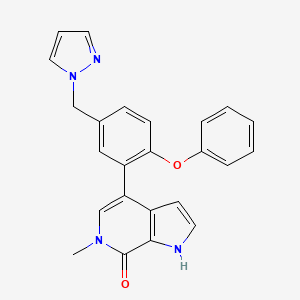
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
